molecular formula C21H18BrN3O2S B2370495 4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 672950-52-6

4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No.: B2370495
CAS No.: 672950-52-6
M. Wt: 456.36
InChI Key: ZHCSOGQWOGQGJP-UHFFFAOYSA-N
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Description

4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate: is a complex organic compound characterized by its bromobenzyl group and a thieno[2,3-b]pyridin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridin core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and pyridine derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can be performed on the thieno[2,3-b]pyridin core to modify its electronic properties.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzyl position.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : 4-bromobenzyl carboxylic acid derivatives.

  • Reduction: : Reduced thieno[2,3-b]pyridin derivatives.

  • Substitution: : Various substituted benzyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties can be harnessed in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thieno[2,3-b]pyridin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromobenzyl group and the thieno[2,3-b]pyridin core. Similar compounds might include other bromobenzyl derivatives or thieno[2,3-b]pyridin analogs, but the exact combination of substituents and core structure sets this compound apart.

List of Similar Compounds

  • Bromobenzyl derivatives

  • Thieno[2,3-b]pyridin analogs

  • Other carbamate compounds

4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate , its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(4-bromophenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-13-11-14(2)23-19-17(13)18(25-9-3-4-10-25)20(28-19)24-21(26)27-12-15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCSOGQWOGQGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)Br)N4C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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